molecular formula C10H10N2O3 B13703576 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Cat. No.: B13703576
M. Wt: 206.20 g/mol
InChI Key: MCGMXZUKAZYLQS-UHFFFAOYSA-N
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Description

5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features both pyrrole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid typically involves a multi-step process. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The pyrrole ring can be introduced through a subsequent reaction involving ethylation of the pyrrole precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(1-ethylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-12-5-3-4-8(12)9-6-7(10(13)14)11-15-9/h3-6H,2H2,1H3,(H,13,14)

InChI Key

MCGMXZUKAZYLQS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C2=CC(=NO2)C(=O)O

Origin of Product

United States

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